Unveiling the Molecular Architecture of Streptovitacin A: A Technical Guide
Unveiling the Molecular Architecture of Streptovitacin A: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure of Streptovitacin A, a glutarimide antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural features, the experimental protocols used for its elucidation, and its impact on cellular signaling pathways.
Chemical Structure and Properties
Streptovitacin A, with the chemical formula C₁₅H₂₃NO₅, possesses a molecular weight of 297.35 g/mol .[1] Its structure is characterized by a central piperidine-2,6-dione ring, a common feature among glutarimide antibiotics. Attached to this core is a substituted cyclohexanone moiety bearing hydroxyl and methyl groups. The systematic IUPAC name for Streptovitacin A is 4-[2-hydroxy-2-(5-hydroxy-3,5-dimethyl-2-oxocyclohexyl)ethyl]piperidine-2,6-dione.[1]
The presence of multiple chiral centers gives rise to several stereoisomers. While the complete absolute stereochemistry of the natural product is not definitively established in recent literature, early studies and synthetic efforts have been undertaken to characterize its various isomeric forms.
Key Functional Groups:
-
Piperidine-2,6-dione: A cyclic imide essential for its biological activity.
-
Hydroxyl (-OH) groups: Contribute to the molecule's polarity and potential for hydrogen bonding.
-
Ketone (C=O) group: A key feature of the cyclohexanone ring.
-
Methyl (-CH₃) groups: Contribute to the steric and electronic properties of the cyclohexanone ring.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₃NO₅ | [1] |
| Molecular Weight | 297.35 g/mol | [1] |
| IUPAC Name | 4-[2-hydroxy-2-(5-hydroxy-3,5-dimethyl-2-oxocyclohexyl)ethyl]piperidine-2,6-dione | [1] |
| CAS Number | 523-86-4 | [2] |
Structural Elucidation: Experimental Methodologies
The determination of Streptovitacin A's complex structure has historically relied on a combination of spectroscopic and synthetic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the connectivity and stereochemistry of organic molecules. For a molecule like Streptovitacin A, a suite of NMR experiments would be employed:
-
¹H NMR: To identify the number and types of protons and their neighboring environments.
-
¹³C NMR and DEPT: To determine the number and types of carbon atoms (methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
-
NOESY/ROESY: To determine the spatial proximity of protons, providing crucial information about the relative stereochemistry of the chiral centers.
Generalized Protocol for NMR Analysis:
-
Sample Preparation: A purified sample of Streptovitacin A (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a series of 1D and 2D NMR spectra.
-
Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks from the various spectra are analyzed to piece together the molecular structure. Chiral shift reagents or derivatization may be used to distinguish between enantiomers.[3][4][5]
Mass Spectrometry (MS)
Mass spectrometry provides the precise molecular weight and fragmentation pattern of a molecule, confirming the molecular formula and offering clues about its substructures. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.
Generalized Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatography system like HPLC.
-
Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate gas-phase ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to fragment the parent ion and analyze the resulting daughter ions, providing structural information.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[6][7] This technique requires the growth of a high-quality single crystal of the compound.
Generalized Protocol for X-ray Crystallography:
-
Crystallization: A purified sample of Streptovitacin A is dissolved in a suitable solvent system, and conditions are screened to promote the slow growth of single crystals.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.[6]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
Visualizing the Structure and Experimental Workflow
To better understand the molecular architecture and the process of its discovery, the following diagrams are provided.
Mechanism of Action and Signaling Pathways
Streptovitacin A belongs to the glutarimide family of antibiotics, which are known inhibitors of eukaryotic protein synthesis.[2][8] The primary molecular target for this class of compounds is the 80S ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.
By binding to the ribosome, glutarimide antibiotics interfere with the elongation step of protein synthesis. This disruption of protein production has profound effects on cellular function and can trigger various downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in susceptible cells. While the specific signaling pathways directly modulated by Streptovitacin A have not been extensively detailed, the general mechanism of action for glutarimide antibiotics provides a framework for understanding its cellular effects. The inhibition of protein synthesis can impact numerous signaling pathways that rely on the rapid synthesis of regulatory proteins.
This technical guide serves as a foundational resource for understanding the chemical intricacies of Streptovitacin A. Further research, particularly high-resolution crystallographic studies, will be invaluable in definitively establishing its absolute stereochemistry and further elucidating its interactions with its biological targets.
References
- 1. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism by which cycloheximide and related glutarimide antibiotics inhibit peptide synthesis on reticulocyte ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
